![molecular formula C14H8N2 B1608148 2,3'-Dicyanobiphenyl CAS No. 42289-51-0](/img/structure/B1608148.png)
2,3'-Dicyanobiphenyl
Overview
Description
2,3-Dicyanobiphenyl (2,3-DCB) is a synthetic organic compound that belongs to the class of compounds known as dicyanobenzenes. It is a colorless, odorless, and non-toxic solid at room temperature. 2,3-DCB has a variety of uses in research and industry, including as a precursor to polymers and as an intermediate in the synthesis of other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.
Scientific Research Applications
Synthesis and Material Chemistry
Non-Catalytic Synthesis : Peshkov et al. (2015) describe a noncatalytic approach to synthesize 2- and 3-substituted 4,4′-dicyanobiphenyls using terephthalonitrile dianion as a cyanophenylating reagent. This method provides good yields and showcases the electronic and structural factors influencing the process (Peshkov et al., 2015).
Crystal Structures and Conformational Behavior : Savicheva et al. (2011) synthesized two isomeric dicyanobiphenyls and analyzed their structures using X-ray diffraction. They explored the conformational differences between the molecules, providing insights into their properties in solution (Savicheva et al., 2011).
Organic Chemistry and Catalysis
- Homolytic Aromatic Substitution : Leifert et al. (2013) reported that 2-isocyanobiphenyls react with aromatic aldehydes to produce 6-aroylated phenanthridines. This method involves homolytic aromatic substitution and is efficient in synthesizing specific organic compounds (Leifert et al., 2013).
Pharmaceutical and Biomedical Research
- Antidiabetic Agents : Babkov et al. (2019) investigated biphenyl-benzimidazole conjugates as AMPK activators for type 2 diabetes treatment. They found that 2'-cyanobiphenyl serves as a pharmacophore for AMPK-activating activity, demonstrating the potential of dicyanobiphenyl derivatives in antidiabetic therapies (Babkov et al., 2019).
Mechanism of Action
Mode of Action
It is known that the compound undergoes nucleophilic attacks at carbonyl groups (c-2 and c-4) of the ethyl aroylpyruvate 1, followed by cyclization of the intermediate product 4 and then hydrolysis of the nitrile function to obtain the corresponding 5-amino-4,6-dicyanobiphenyl-3-carboxylate 3 .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
properties
IUPAC Name |
2-(3-cyanophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2/c15-9-11-4-3-6-12(8-11)14-7-2-1-5-13(14)10-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCLHKQNHIAZPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362606 | |
Record name | 2,3'-Dicyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dicyanobiphenyl | |
CAS RN |
42289-51-0 | |
Record name | 2,3'-Dicyanobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.